![molecular formula C17H21NO2 B13987725 3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione CAS No. 78045-38-2](/img/structure/B13987725.png)
3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)-3-azaspiro[45]decane-2,4-dione is a chemical compound that belongs to the spirotetramat family This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirodecane and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride.
N-Acylation: The starting materials undergo N-acylation to form an intermediate.
Cyano Hydrolysis: The intermediate is then subjected to cyano hydrolysis.
Esterification: The resulting product undergoes esterification.
Intramolecular Cyclization: This step involves the formation of the spirocyclic structure.
O-Acylation: Finally, the compound is subjected to O-acylation to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and cost-effectiveness. The use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate.
Spirotetramat Metabolite BYI08330-cis-keto-hydroxy: cis-3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione.
Uniqueness
3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of the dimethylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
78045-38-2 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C17H21NO2/c1-12-6-7-14(10-13(12)2)18-15(19)11-17(16(18)20)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3 |
InChI Key |
MDZKYWKWPOPZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



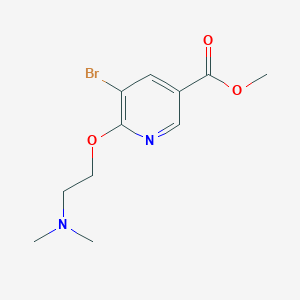

![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
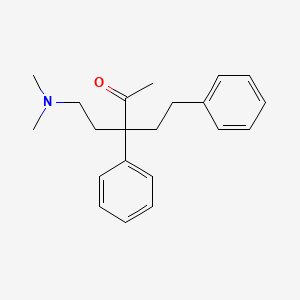
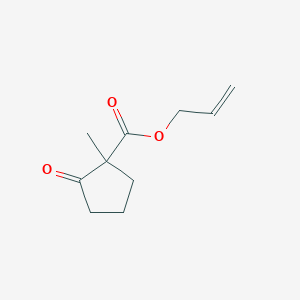
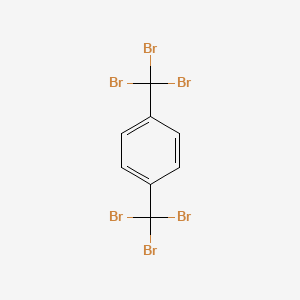
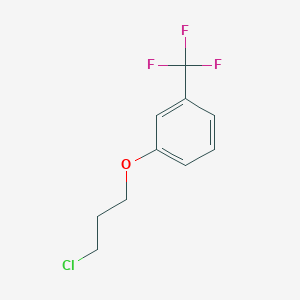
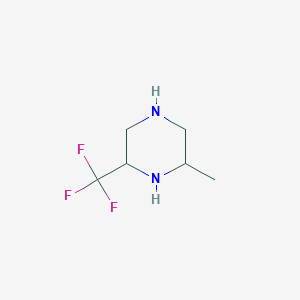
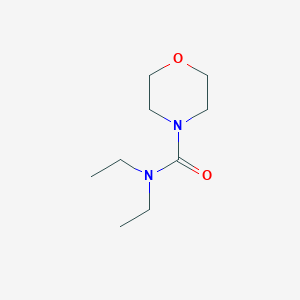
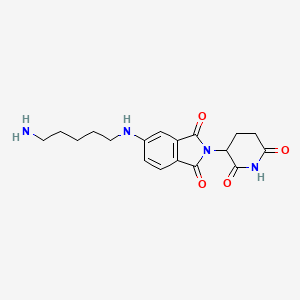
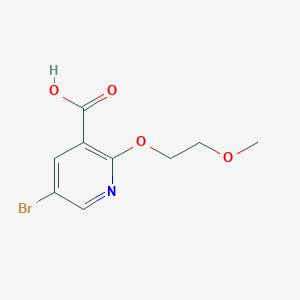
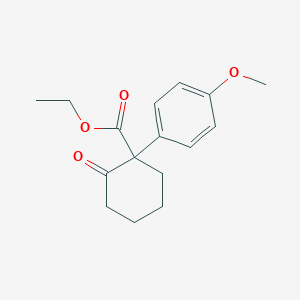
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
